molecular formula C13H10O3 B3060644 3,4'-Dihydroxybenzophenone CAS No. 611-81-4

3,4'-Dihydroxybenzophenone

Cat. No. B3060644
M. Wt: 214.22 g/mol
InChI Key: LJQVLJXQHTULEP-UHFFFAOYSA-N
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Patent
US04245082

Procedure details

The flask was charged with 9.57 g of diacetoxybenzophenone (0.032 mole) and 4.98 g of terephthalic acid (0.03 mole) and heated, with stirring, under nitrogen at atmospheric pressure from 238° C. to 310° C. in 48 min. Most of the acetic acid by-product was liberated in this time. Heating at 310° C. continued 22 min. more. Then a vacuum of 0.2 torr (0.0266 kPa) was applied, and a temperature was raised to 325° C. in 8 min. and maintained for 17 min. The cooled polymer had an inherent viscosity, ηinh, of 0.78. Its melt was anisotropic above its flow temperature of 296° C. using the TOT test.
Name
diacetoxybenzophenone
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6](OC(=O)C)=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9])(=O)C.C(O)(=O)C1C=CC(C(O)=[O:29])=CC=1>C(O)(=O)C>[OH:4][C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([OH:29])=[CH:12][CH:11]=1)=[O:9]

Inputs

Step One
Name
diacetoxybenzophenone
Quantity
9.57 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)OC(C)=O
Name
Quantity
4.98 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
310 °C
Stirring
Type
CUSTOM
Details
with stirring, under nitrogen at atmospheric pressure from 238° C. to 310° C. in 48 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
continued 22 min.
Duration
22 min
TEMPERATURE
Type
TEMPERATURE
Details
a temperature was raised to 325° C. in 8 min.
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 17 min
Duration
17 min
CUSTOM
Type
CUSTOM
Details
was anisotropic above its flow temperature of 296° C.

Outcomes

Product
Details
Reaction Time
48 min
Name
Type
Smiles
OC=1C=C(C(=O)C2=CC=C(C=C2)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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